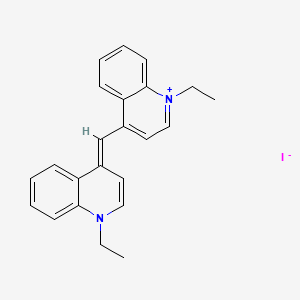

![molecular formula C13H15N B1354460 螺[茚-1,4'-哌啶] CAS No. 33042-66-9](/img/structure/B1354460.png)

螺[茚-1,4'-哌啶]

描述

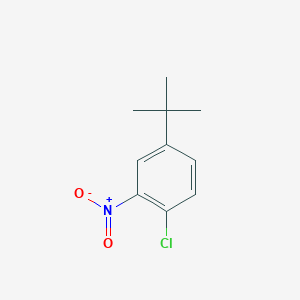

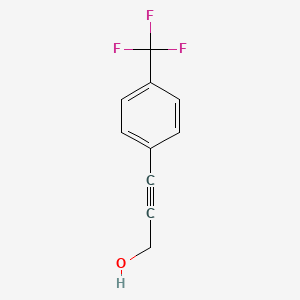

Spiro[indene-1,4’-piperidine] is a compound with the molecular formula C13H15N . It is also known by other synonyms such as Spiro [1H-indene-1,4’-piperidine] and has a CAS number 33042-66-9 .

Molecular Structure Analysis

The molecular structure of Spiro[indene-1,4’-piperidine] includes a spirocyclic system where two cyclic rings are fused at a common carbon atom . The InChI code for the compound is 1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 .Physical And Chemical Properties Analysis

Spiro[indene-1,4’-piperidine] has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .科学研究应用

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds used in drug design processes. They have bioactivity against cancer cells, microbes, and various diseases affecting the human body .

- Methods of Application : The synthesis of these scaffolds has been an active research field of organic chemistry for over a century. The review summarizes the pharmacological significance of these scaffolds and highlights the latest strategies for their synthesis .

- Results or Outcomes : The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets. They form the core building blocks of highly functionalized organic structures .

Synthesis of Bis-Spiro Piperidines

- Scientific Field : Organic Chemistry .

- Summary of Application : Bis-spiro piperidine derivatives have been synthesized using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .

- Methods of Application : The reaction was performed using amines, formaldehyde, and dimedone under ultrasonic irradiation at room temperature .

- Results or Outcomes : The strong acidic property of the nano γ-alumina supported antimony (V) chloride plays a key role in accelerating the rate of the reaction and initiates the reaction smoothly .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .

- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .

- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Scientific Field : Organic Chemistry .

- Summary of Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .

- Methods of Application : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

- Scientific Field : Organic Chemistry .

- Summary of Application : A new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives was successfully developed .

- Methods of Application : The reaction was performed between heterocyclic ketene aminals and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .

- Results or Outcomes : The synthesized bindone and final product contains active methylene and this active site can be involved in further reactions to synthesize more complex heterocycles .

未来方向

Spiro compounds, including Spiro[indene-1,4’-piperidine], have attracted considerable attention in various fields due to their unique structures and mechanisms of action . They have potential applications in the development of new pesticides and have been cited in numerous publications , indicating ongoing interest and research in this area.

属性

IUPAC Name |

spiro[indene-1,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXVWNYCKUANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438169 | |

| Record name | Spiro[indene-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indene-1,4'-piperidine] | |

CAS RN |

33042-66-9 | |

| Record name | Spiro[indene-1,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

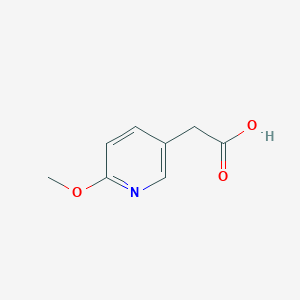

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)

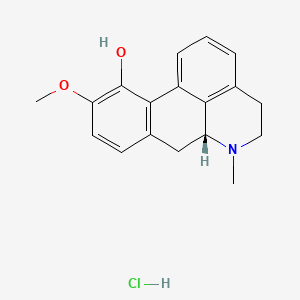

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)